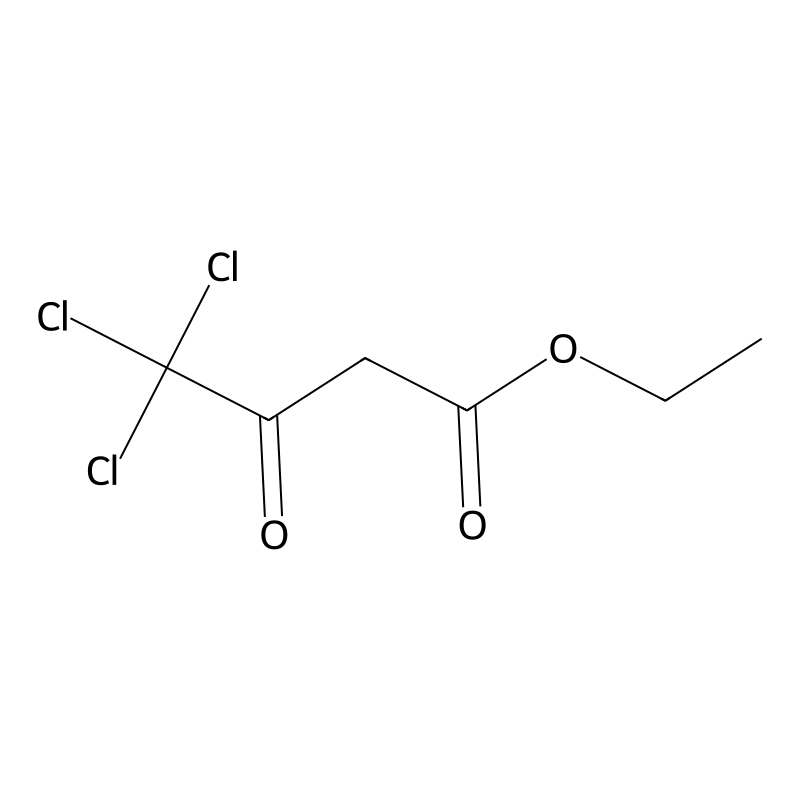

Ethyl 4,4,4-trichloroacetoacetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for Polyfunctional Molecules:

The presence of a reactive ketoester moiety (a ketone group next to an ester group) in Ethyl 4,4,4-trichloroacetoacetate makes it a valuable precursor for synthesizing various polyfunctional molecules. PubChem Ethyl 4,4,4-trichloroacetoacetate: These molecules can possess interesting biological properties or unique reactivity due to the combination of functional groups.

For example, the trichloroacetyl group (CCl3CO) can be selectively modified through various reactions like nucleophilic substitution or reduction. This allows the creation of complex molecules with tailored functionalities.

Exploration in Medicinal Chemistry:

The trichloroacetyl group can also impart interesting properties to the final molecule. Trichloroacetic acid, a related compound, is known for its protein precipitation and anti-bacterial activities. Wikipedia Trichloroacetic acid: Ethyl 4,4,4-trichloroacetoacetate could be a starting material for synthesizing novel compounds with potential medicinal applications. Researchers might explore its ability to target specific enzymes or receptors in the body.

Ethyl 4,4,4-trichloroacetoacetate is a chemical compound with the molecular formula C₆H₇Cl₃O₃ and a molecular weight of approximately 233.48 g/mol. It appears as a clear, colorless liquid and is classified as an acetoacetate derivative. This compound is notable for its three chlorine atoms attached to the carbon adjacent to the ester group, which significantly influences its chemical reactivity and biological activity .

EtTCA does not have a known direct biological action. Its significance lies in its ability to react with various nucleophiles to form complex molecules, making it a valuable tool for organic synthesis, particularly in the preparation of heterocyclic compounds with potential biological activities.

EtTCA is likely to exhibit the following hazards:

- Corrosivity: The presence of chlorine atoms and ester functionalities suggests potential irritant or corrosive properties.

- Toxicity: Data on specific toxicity is limited, but it is advisable to handle it with appropriate personal protective equipment (PPE) due to its potential irritant nature.

- Reactivity: Moisture sensitivity indicates potential for exothermic hydrolysis reactions.

- Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or alcohols under basic conditions.

- Condensation Reactions: It can undergo condensation with various carbonyl compounds to form larger molecules.

- Decarboxylation: Under specific conditions, it may lose carbon dioxide, leading to the formation of simpler compounds.

These reactions are crucial for synthesizing more complex organic molecules and are often utilized in medicinal chemistry .

Several methods have been developed for synthesizing Ethyl 4,4,4-trichloroacetoacetate:

- Chlorination of Acetoacetic Ester: This method involves the chlorination of acetoacetic ester using thionyl chloride or phosphorus pentachloride to introduce chlorine atoms at the 4-position.

- Esterification Reaction: The compound can also be synthesized through an esterification reaction between trichloroacetic acid and ethanol in the presence of a catalyst.

- Direct Halogenation: Another approach is direct halogenation of ethyl acetoacetate using chlorine gas under UV light conditions.

These methods vary in yield and purity, with chlorination methods generally providing higher yields .

Ethyl 4,4,4-trichloroacetoacetate finds applications across several fields:

- Pharmaceutical Industry: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

- Research: The compound is utilized in proteomics research due to its ability to modify proteins selectively.

- Chemical Synthesis: It acts as a building block for synthesizing more complex organic compounds.

Its unique structure makes it particularly valuable in synthetic organic chemistry .

Interaction studies involving Ethyl 4,4,4-trichloroacetoacetate focus on its reactivity with biological macromolecules such as proteins and nucleic acids. Research indicates that it can modify amino acid residues through nucleophilic attack on electrophilic centers within proteins. This property is exploited in drug design to enhance the efficacy of therapeutic agents by improving their interaction with target proteins .

Ethyl 4,4,4-trichloroacetoacetate shares similarities with several other compounds due to its structural features. Here are some comparable compounds:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Ethyl Acetoacetate | C₄H₈O₃ | A simpler structure without chlorine; used widely in synthesis. |

| Trichloroacetic Acid | C₂HCl₃O₂ | Similar chlorination pattern but lacks the ethyl group; used as a reagent. |

| Methyl 3-chloroacetoacetate | C₅H₇ClO₃ | Contains one chlorine atom; used in similar applications but less reactive. |

Ethyl 4,4,4-trichloroacetoacetate is unique due to its three chlorine substituents which enhance its electrophilicity compared to these similar compounds. This characteristic makes it particularly reactive and versatile in synthetic applications .

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant